6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
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Overview
Description
6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. One common synthetic route is as follows:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Tetrahydrobenzothiazolyl Substitution: The tetrahydrobenzothiazolyl group can be introduced by reacting the intermediate with a suitable amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, bases like sodium hydroxide, solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1,3-benzothiazol-2-amine: Lacks the tetrahydrobenzothiazolyl substituent.
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine: Lacks the methoxy group.
Uniqueness
The presence of both the methoxy group and the tetrahydrobenzothiazolyl substituent in 6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine contributes to its unique chemical properties and potential applications. These structural features may enhance its reactivity, biological activity, and suitability for specific research and industrial purposes.
Properties
IUPAC Name |
6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-19-9-6-7-11-13(8-9)21-15(17-11)18-14-16-10-4-2-3-5-12(10)20-14/h6-8H,2-5H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSPLHJBBXVIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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